molecular formula C14H17ClN2O2 B2712024 3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide CAS No. 1311687-50-9

3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide

Cat. No. B2712024
CAS RN: 1311687-50-9
M. Wt: 280.75
InChI Key: NPEOUFDZVIJSAF-UHFFFAOYSA-N
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Description

3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.

Mechanism of Action

3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions into the neuron, which can lead to a reduction in excitatory neurotransmission and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a process that is critical for learning and memory. This compound has also been shown to reduce the release of dopamine in the brain, which is involved in reward processing and addiction. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively block the NMDA receptor and investigate its role in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity, which can lead to cell death and other adverse effects. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.

Future Directions

There are several future directions for the use of 3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide in scientific research. One area of interest is the development of new drugs that target the NMDA receptor, which may have potential therapeutic effects in the treatment of neurological disorders. Another direction is the investigation of the role of the NMDA receptor in drug addiction and withdrawal, which may provide new insights into the development of effective treatments for addiction. Finally, the use of this compound in combination with other drugs or therapies may lead to new approaches for the treatment of neurodegenerative diseases.

Synthesis Methods

3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide can be synthesized by reacting 2-chlorophenol with 1-cyanobutane-1,3-dione in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-bromo-2-propanol to yield this compound.

Scientific Research Applications

3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to investigate the mechanisms underlying drug addiction and withdrawal.

properties

IUPAC Name

3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-2-5-11(10-16)17-14(18)8-9-19-13-7-4-3-6-12(13)15/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEOUFDZVIJSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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